3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and quinazoline moiety, which are both significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Formation: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzonitrile with formamide.
Spiro Compound Formation: The spiro linkage is formed by reacting the indole and quinazoline intermediates under specific conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the quinazoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives of the quinazoline ring.
Substitution: Substituted derivatives at the activated positions.
Scientific Research Applications
Chemistry
In chemistry, 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole and quinazoline moieties are known for their interactions with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Compounds containing indole and quinazoline structures have shown promise in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinazoline ring can inhibit tyrosine kinases. These interactions can modulate various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
- N-(3-morpholin-4-ylpropyl)-1H-indole-3-carboxamide
- N-(3-morpholin-4-ylpropyl)-1H-indazol-3-amine
Uniqueness
The uniqueness of 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro linkage, which imparts distinct chemical and biological properties. This spiro structure can enhance the compound’s stability and its ability to interact with multiple biological targets, making it a versatile molecule in scientific research and industrial applications.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3'-(3-morpholin-4-ylpropyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C22H24N4O3/c27-20-16-6-1-3-8-18(16)24-22(17-7-2-4-9-19(17)23-21(22)28)26(20)11-5-10-25-12-14-29-15-13-25/h1-4,6-9,24H,5,10-15H2,(H,23,28) |
InChI Key |
KXNVHSUFEUSDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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